molecular formula C9H13N5 B067713 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 175202-00-3

6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B067713
CAS No.: 175202-00-3
M. Wt: 191.23 g/mol
InChI Key: NDFXPLOECYNSHX-UHFFFAOYSA-N
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Description

6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a hydrazino group at the 6th position and three methyl groups at the 1st, 3rd, and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 1,3,4-trimethylpyrazole with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group may yield azo compounds, while substitution reactions can introduce various functional groups at the methyl positions .

Scientific Research Applications

6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
  • 1H-Pyrazolo[3,4-b]pyridine derivatives
  • Pyrazolo[3,4-d]pyrimidines

Uniqueness

6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazino group at the 6th position and the three methyl groups at the 1st, 3rd, and 4th positions make it a versatile compound for various applications .

Biological Activity

6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine (CAS Number: 175202-00-3) is a heterocyclic compound that has gained interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure with a hydrazino group at the 6-position and three methyl groups at the 1, 3, and 4 positions of the pyrazole ring. Its molecular formula is C9H13N5C_9H_{13}N_5, and it has a molecular weight of approximately 191.23 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with pyrazolo[3,4-b]pyridine precursors. Common methods include:

  • One-Pot Three-Component Reaction: This method combines hydrazine derivatives with carbonyl compounds and β-diketones under catalytic conditions.
  • Microwave-Assisted Synthesis: This technique enhances yields and reduces reaction times significantly.

The biological activity of this compound is believed to involve several mechanisms:

  • Covalent Bond Formation: The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules.
  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes or disrupt cellular processes by interacting with DNA or proteins.

Biological Activities

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit various biological activities including:

  • Anticancer Activity: Studies have shown that certain derivatives have antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
  • Antimicrobial Properties: The compound has been investigated for its potential antimicrobial effects but requires further studies to confirm its efficacy in this area .

Case Studies

Several studies have evaluated the biological activities of compounds related to this compound:

  • Anticancer Evaluation: A study assessed the cytotoxicity of new pyrazolo derivatives against human cancer cell lines. While some compounds showed promise, others did not exhibit significant cytotoxic effects within the tested concentration range .
  • Protein Kinase Inhibition: Research has indicated that certain pyrazolo derivatives can inhibit protein kinases such as CDK2 and Abl. However, the specific activity of this compound against these kinases remains to be fully characterized .

Data Table: Summary of Biological Activities

Activity Type Cell Lines Tested Results Reference
AnticancerMCF-7Variable cytotoxicity
AnticancerK562No significant inhibition
Protein Kinase InhibitionCDK2Inhibitory activity observed
AntimicrobialVariousRequires further investigation

Properties

IUPAC Name

(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-5-4-7(12-10)11-9-8(5)6(2)13-14(9)3/h4H,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFXPLOECYNSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381049
Record name 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-00-3
Record name 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine interact with acetylcholinesterase and what are the potential downstream effects?

A1: While the exact binding mechanism of 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine to acetylcholinesterase (AChE) requires further investigation, molecular docking studies suggest a strong binding affinity (-10.28 kcal/mol) for the derivative compound 3b. [] This interaction likely inhibits AChE's enzymatic activity, preventing the breakdown of acetylcholine in the synapse. This inhibition could lead to increased acetylcholine levels, potentially enhancing cholinergic neurotransmission. This mechanism is relevant for exploring potential therapeutic applications in conditions associated with cholinergic deficits, such as Alzheimer's disease.

Q2: What is the structural characterization of 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine and its derivatives?

A2: The study synthesized new compounds derived from 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine, specifically 3a and 3b. [] While the paper doesn't explicitly provide the molecular formula and weight for the parent compound, it confirms the characterization of the derivatives using FTIR and 1H/13C NMR spectroscopy. [] This spectroscopic data provides valuable insights into the structural features of these compounds.

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